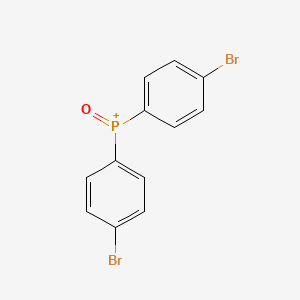

Bis(4-bromophenyl)phosphine Oxide

Description

Significance of Organophosphorus Compounds in Contemporary Chemical Science

Organophosphorus compounds are a broad class of chemicals that have at least one organic group attached to a phosphorus atom. wikipedia.orgaccessscience.com They are best known for their use as pesticides, but their applications extend far beyond agriculture. wikipedia.orgresearchgate.net In industry, they are utilized as flame retardants, plasticizers, and additives for engine oil. wikipedia.org Key biomolecules like DNA and RNA are also organophosphorus compounds, highlighting their fundamental role in life sciences. wikipedia.org The field of organophosphorus chemistry is dedicated to the study of the synthesis and properties of these vital compounds. wikipedia.org

Contextualizing Phosphine (B1218219) Oxides within Modern Phosphorus Chemistry

Within the vast family of organophosphorus compounds, phosphine oxides represent a significant subgroup. These are phosphorus compounds with the general formula OPX₃, where X can be an alkyl or aryl group. wikipedia.org A prime example is triphenylphosphine (B44618) oxide. wikipedia.org The defining feature of a phosphine oxide is the highly polar and short phosphorus-oxygen (P-O) bond. wikipedia.org This bond's nature is best described as a dative bond, similar to that in an amine oxide. wikipedia.org

Phosphine oxides are not merely byproducts of reactions; they are crucial components in their own right. They serve as ligands in homogeneous catalysis and can influence the reactivity of other molecules in organometallic reactions. wikipedia.org Their stability and unique electronic properties make them valuable in various chemical transformations. For instance, the incorporation of a phosphine oxide group into a molecule can dramatically increase its solubility and polarity, which is a desirable trait in medicinal chemistry for improving the metabolic stability of drugs. bldpharm.com

Current Research Trajectories for Bis(4-bromophenyl)phosphine Oxide

This compound, with its two bromine-substituted phenyl groups, is a subject of intense research interest. Its chemical structure makes it a valuable intermediate and building block in organic synthesis. The presence of bromine atoms enhances its reactivity, particularly in cross-coupling reactions, and influences its electronic properties. cymitquimica.com

Current research is actively exploring its potential in several key areas:

Catalysis: this compound and its derivatives are being investigated as ligands in transition metal-catalyzed reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, which are essential steps in the synthesis of complex molecules. The stability of the phosphine oxide group is a significant advantage in these catalytic systems. nih.gov

Materials Science: The compound is being used to develop advanced materials. Its incorporation into polymer matrices can lead to materials with enhanced thermal stability and flame-retardant properties. The bromine atoms contribute to its effectiveness as a flame retardant.

Organic Synthesis: Researchers are developing more efficient and economical methods for synthesizing this compound itself. jlu.edu.cnresearchgate.net Furthermore, it serves as a precursor for the preparation of other complex molecules, including water-soluble phosphines which are important for catalysis in aqueous media. jlu.edu.cnresearchgate.net The development of P-chiral phosphine oxides, which are valuable in asymmetric catalysis, is another active area of investigation. rsc.org

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 93869-52-4 cymitquimica.comsigmaaldrich.com |

| Molecular Formula | C₁₈H₁₃Br₂OP cymitquimica.comnih.gov |

| Molecular Weight | 436.08 g/mol sigmaaldrich.com |

| Appearance | White to light yellow solid cymitquimica.com |

| Purity | 98% sigmaaldrich.com |

| InChI Key | URGNHDJCYWEAKG-UHFFFAOYSA-N cymitquimica.comsigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H8Br2OP+ |

|---|---|

Molecular Weight |

358.97 g/mol |

IUPAC Name |

bis(4-bromophenyl)-oxophosphanium |

InChI |

InChI=1S/C12H8Br2OP/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H/q+1 |

InChI Key |

JBLNWSGQNNTQJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[P+](=O)C2=CC=C(C=C2)Br)Br |

Origin of Product |

United States |

Coordination Chemistry and Ligand Design Principles Involving Bis 4 Bromophenyl Phosphine Oxide Analogues

Fundamental Principles of Phosphine (B1218219) Oxide-Metal Interactions

Phosphine oxides (R₃P=O) are a class of organophosphorus compounds characterized by a phosphoryl group. They are generally considered hard Lewis bases, a property that dictates their coordination behavior. wikipedia.org This Lewis basicity, combined with the electronic nature of the P=O bond, forms the basis of their interaction with metal centers.

Electronic Structure and Bonding Characteristics of the P=O Moiety

The phosphoryl (P=O) bond in phosphine oxides is highly polar, with a significant contribution from the zwitterionic resonance structure P⁺–O⁻. wku.edu This polarity results in a strong dipole moment and a high degree of Lewis basicity centered on the oxygen atom. wku.edu Unlike phosphines, which are soft ligands, phosphine oxides are hard donors and almost invariably coordinate to metal centers through the oxygen atom, forming M-O bonds. wikipedia.org

Upon coordination to a metal ion, the electronic structure of the phosphine oxide ligand is perturbed. A key indicator of this interaction is the elongation of the P=O bond. For instance, the P-O bond distance in free triphenylphosphine (B44618) oxide is approximately 1.48 Å. In a nickel complex, NiCl₂[OP(C₆H₅)₃]₂, this bond lengthens to 1.51 Å. wikipedia.org This elongation, typically around 2%, is consistent with the stabilization of the P⁺–O⁻ ionic resonance structure upon complexation, as electron density from the oxygen is donated to the metal center. wikipedia.org The geometry at the phosphorus atom generally remains tetrahedral upon coordination. wikipedia.org

Lewis Basicity and Electron-Donating Abilities in Coordination

The oxygen atom in the P=O group acts as the primary Lewis base, donating its electron pair to a Lewis acidic metal center. wikipedia.orgwku.edu The electron-donating ability, and thus the basicity, of a phosphine oxide can be tuned by the nature of the substituents (R) on the phosphorus atom. Trialkylphosphine oxides are generally more basic and thus better ligands than triarylphosphine oxides due to the electron-donating nature of alkyl groups compared to the electron-withdrawing nature of aryl groups. wikipedia.org This difference in basicity affects the strength of the resulting metal-ligand bond and the stability of the complex.

Phosphine oxides show a strong preference for hard metal centers. wikipedia.org Their role as Lewis bases is fundamental in various applications, including their use as extractants for separating metal ions. chemrxiv.org In the context of nanocrystal synthesis, phosphine oxides like tri-n-octylphosphine oxide (TOPO) interact with metal precursors, influencing reaction kinetics and the formation of metal oxide nanocrystals. cymitquimica.com The basicity of the phosphine oxide group can also be exploited in more complex molecular architectures, where it can induce specific structural configurations through strong acid-base interactions. researchgate.net

Coordination Modes of Hybrid Phosphine-Phosphine Oxide Ligands

Hybrid ligands that contain both a soft phosphine donor and a hard phosphine oxide donor exhibit particularly interesting and versatile coordination chemistry. These mixed-donor ligands can display variable denticity and hemilabile behavior, which are crucial in catalysis and the design of responsive molecular systems.

Variable Coordination Based on Metal Center Preferences

Ligands incorporating both phosphine and phosphine oxide functionalities can adapt their coordination mode to suit the electronic and steric requirements of the metal center. wikipedia.org For example, a potentially tridentate hemilabile ligand, PPh₂–C₆H₄–PPh(O)–C₆H₄–PPh₂, demonstrates this adjustable coordination. In complexes with d¹⁰ coinage metals (Cu, Ag, Au), the coordination of the hard P=O moiety varies depending on the metal's preference for coordination vacancies. wikipedia.orgjlu.edu.cn

Theoretical studies have shown that the effectiveness of the interaction between the hard P=O donor and d¹⁰ ions decreases in the order Cu > Ag > Au. wikipedia.orgjlu.edu.cn This variability allows for the construction of diverse molecular architectures, from mononuclear to bimetallic complexes, simply by changing the metal ion or the reaction stoichiometry. jlu.edu.cn

Hemilabile Ligand Behavior in Transition Metal Complexes

Hemilability is a characteristic of polydentate ligands where one donor group can reversibly dissociate from the metal center while the other remains firmly bound. wikipedia.org This behavior is common in mixed phosphine-phosphine oxide ligands because the phosphine group (a soft donor) typically forms a stronger, more covalent bond with soft transition metals, while the phosphine oxide group (a hard donor) forms a weaker, more labile bond. wikipedia.orgresearchgate.net

The relatively weak M-O bond can be easily displaced, creating a vacant coordination site on the metal. wikipedia.org This vacant site can then be occupied by a substrate molecule, initiating a catalytic cycle. The phosphine oxide can then re-coordinate to the metal center at a later stage. This "opening and closing" mechanism is a key feature of hemilabile ligands in homogeneous catalysis. cardiff.ac.uk The development of catalytic methods for the selective mono-oxidation of bidentate phosphines has been crucial for synthesizing these valuable hemilabile ligands. mdpi.com

Metal Complexation Studies with Bis(4-bromophenyl)phosphine Oxide and Derivatives

While the fundamental principles of phosphine oxide coordination are well-established, specific studies on the metal complexation of this compound are not extensively documented in the surveyed literature. However, research on its synthesis and the behavior of its derivatives provides significant insights.

A convenient and economical method for synthesizing this compound in high yield has been reported. jlu.edu.cn This compound serves as a key precursor for creating other functionalized molecules, such as water-soluble phosphine ligands. jlu.edu.cnresearchgate.net The synthesis of various substituted arylphosphine oxides, which can be considered derivatives, often involves organometallic reagents reacting with phosphorus oxyhalides. cardiff.ac.uk

The coordination chemistry of closely related bis(phosphine oxide) ligands has been explored. For instance, bis(diphenylphosphane oxide)methanide ligands have been shown to form six-coordinate complexes with ytterbium(III), where three ligands chelate to the metal center through their oxygen atoms. In these complexes, the deprotonated form of the ligand, [(Ph₂PO)₂CH]⁻, acts as a bidentate O,O'-donor. Spectroscopic data, including ³¹P{¹H} NMR, is a key tool for characterizing these complexes.

The table below presents spectroscopic data for an ytterbium complex formed with a derivative, bis(diphenylphosphane oxide)methanide, which illustrates typical characterization data for such complexes.

| Complex | ³¹P{¹H} NMR (CD₂Cl₂) [ppm] | Selected IR Data (cm⁻¹) [Nujol] | HRMS (m/z) |

| [Yb(HdppmO₂)₃] | 39.20 | 1438 (s), 1120 (vs), 1081 & 1062 (vs) | 1420.2518 [M+1] |

| Data sourced from a study on bis(diphenylphosphane oxide)methanide complexes. |

Furthermore, studies on other arylphosphine oxides reveal extensive intermolecular hydrogen bonding in their crystal structures, a feature that can influence their packing and supramolecular chemistry. cardiff.ac.uk While detailed complexation studies for this compound itself are sparse, the behavior of its analogues suggests it would act as a bridging or chelating ligand through its two hard oxygen donors, with a preference for hard metal ions. The bromo-substituents on the phenyl rings would modulate its electronic properties, making it a less basic ligand compared to its non-halogenated or alkyl-substituted counterparts.

Luminescent Complexes of d¹⁰ Ions (Cu, Ag, Au) with Phosphine-Oxide Ligands

Complexes of d¹⁰ coinage metals—copper(I), silver(I), and gold(I)—with phosphine and phosphine oxide ligands are of significant interest due to their fascinating photophysical properties. uef.firsc.org These complexes often exhibit strong luminescence, which can be tuned by altering the ligand sphere. rsc.orgresearchgate.net While phosphine ligands are common in this area, the incorporation of phosphine oxide moieties can significantly influence the resulting complex's structure and luminescent behavior. uef.fi

Copper(I) Complexes: Copper(I) complexes incorporating phosphine ligands are well-studied for their luminescence, often arising from metal-to-ligand charge transfer (MLCT) states. spbu.ruresearchgate.net The emission properties, including wavelength, lifetime, and quantum yield, are highly dependent on the nature of the ligands. researchgate.netrsc.org For instance, heteroleptic copper(I) complexes with both diimine and phosphine ligands can exhibit thermally activated delayed fluorescence (TADF), a desirable property for applications in organic light-emitting diodes (OLEDs). spbu.ru The steric and electronic effects of substituents on the phosphine ligands play a crucial role in tuning these photophysical properties. researchgate.net

Silver(I) and Gold(I) Complexes: Polynuclear silver(I) and gold(I) complexes are known for their interesting luminescent properties. researchgate.net Gold(I) phosphine complexes, in particular, can be highly luminescent in the solid state, with emission often enhanced by aurophilic (Au···Au) interactions. mdpi.com The functionalization of phosphine ligands with chromophores can lead to gold(I) complexes with tunable emission colors and aggregation-induced emission properties. rsc.org Phosphine oxide-containing gold(III) complexes have also been shown to exhibit tunable emission colors, from sky-blue to near-infrared, with high quantum yields. researchgate.netscilit.com The coordination of phosphine oxides can lead to thermally enhanced luminescence behavior. researchgate.netscilit.com

Table 1: Photophysical Data for Selected Luminescent d¹⁰ Metal Complexes with Phosphorus Ligands

| Complex/System | Emission Max (nm) | Quantum Yield (%) | Emitting State/Origin | Reference |

| [Au₂(μ₂-dppe)₂]OTf₂/Al₂O₃ | - | - | P-containing binding pocket affects electronic properties | chemrxiv.org |

| Gold(I) phosphine complexes | - | - | Tunable by chromophore functionalization | rsc.org |

| Phosphine oxide-gold(III) complexes | Sky-blue to NIR | Up to 15.2 (EQE in OLED) | Intraligand to ligand-to-ligand charge transfer | researchgate.netscilit.com |

| [Cu(phen)(Johnphos)]BF₄ | 580 | - | Charge transfer | rsc.org |

| [Cu(Pyz-Phen)(POP)]PF₆ | 572 | - | ³MLCT/³LLCT | nih.gov |

| Dimeric bisphosphine gold(I) complexes | 505-535 | - | ³(M+X)C (metal-halide-centered) | mdpi.com |

| Triphosphine Cyanide d¹⁰ Metal Complexes | - | 8-87 | Metal-to-ligand charge-transfer | researchgate.net |

Note: This table includes data for various phosphine and phosphine oxide ligands as direct data for this compound complexes in this context is limited. dppe = diphenylphosphinoethane, phen = 1,10-phenanthroline, Johnphos = 2-(di-tert-butylphosphino)biphenyl, Pyz-Phen = pyrazino[2,3-f] spbu.ruornl.govphenanthroline, POP = bis[2-(diphenylphosphino)phenyl]ether.

Lanthanide Coordination Chemistry with Phosphine Oxide Ligands

Phosphine oxides are highly effective ligands for lanthanide ions (Ln³⁺). staffs.ac.uk This is primarily due to the hard Lewis acidic nature of lanthanide ions and the high polarity and oxygen donor strength of the P=O group. ornl.govacs.org This strong interaction has led to the extensive study of lanthanide phosphine oxide complexes for applications such as solvent extraction in nuclear fuel reprocessing and as photoluminescent materials. staffs.ac.uktandfonline.com

The stoichiometry and structure of the resulting lanthanide complexes are highly dependent on the nature of the phosphine oxide ligand and the reaction conditions. staffs.ac.uk For example, with triphenylphosphine oxide, 9-coordinate complexes of the type [Ln(NO₃)₃(Ph₃PO)₃] can be formed. staffs.ac.uk The use of bidentate or polydentate phosphine oxide ligands can lead to a variety of chelation modes and complex structures. ornl.govacs.org

The substituents on the phosphine oxide ligand also influence the luminescent properties of the lanthanide complexes. By designing ligands that can efficiently absorb energy and transfer it to the lanthanide ion (a process known as the "antenna effect"), highly luminescent materials can be created. The structure of the linking group in bis(phosphine oxides) has a significant impact on the coordination mode and subsequent stability and photophysical properties of the lanthanide complexes. nih.gov

Table 2: Examples of Lanthanide Complexes with Phosphine Oxide Ligands

| Lanthanide Ion | Phosphine Oxide Ligand | Complex Stoichiometry/Structure | Application/Finding | Reference |

| Ln³⁺ | Triphenylphosphine oxide | [Ln(NO₃)₃(Ph₃PO)₃] | Structural variation with ionic radius | staffs.ac.uk |

| Eu³⁺, Am³⁺ | Dibenzothiophene-based bis(phosphine oxide) | Chelation interactions | Solvent extraction | ornl.govacs.org |

| Ln³⁺ | (4-HO₂C-C₆H₄)₃PO | 3-dimensional networks | Gas sorption | staffs.ac.uk |

| Eu³⁺, Gd³⁺, Tb³⁺ | Bis-bipyridylphosphine oxide | [Ln(NO₃)₃(ligand)]·xH₂O | Ligand bonds via PO only | staffs.ac.uk |

| Eu³⁺, Tb³⁺ | Imido-bis(phosphine oxide) | Tris-complexes | Formation of stable nanoparticles | nih.gov |

Influence of Steric and Electronic Substituents on Coordination Dynamics

Electronic Effects: The electronic nature of the substituents modulates the electron density on the oxygen atom of the phosphine oxide. manchester.ac.uk Electron-donating groups increase the electron density on the oxygen, making it a stronger Lewis base and a better donor. Conversely, electron-withdrawing groups, such as the bromo-substituents in this compound, decrease the electron-donating ability of the oxygen atom. This effect can be quantified and compared using various parameters, such as the Tolman electronic parameter (TEP) for related phosphine ligands. libretexts.org The electronic properties of substituents can also influence the reactivity of the coordinated ligand. nih.gov

Steric Effects: The size and shape of the substituents create steric hindrance around the phosphorus and oxygen atoms, which can affect the coordination number of the metal center and the geometry of the complex. libretexts.org Bulky substituents can prevent the coordination of multiple ligands or favor the formation of complexes with lower coordination numbers. The steric bulk of a ligand is often quantified by its cone angle, a concept originally developed by Tolman for phosphine ligands. libretexts.org For this compound, the two phenyl rings create significant steric bulk that will influence how it packs in the solid state and coordinates to a metal center.

The interplay between steric and electronic effects is crucial in ligand design. manchester.ac.uk For example, in catalysis, tuning these properties can optimize the activity and selectivity of a metal complex. nih.gov In the context of the compounds discussed, the bromo-substituents in this compound are electron-withdrawing, which would decrease the basicity of the phosphoryl oxygen compared to an unsubstituted diphenylphosphine (B32561) oxide. At the same time, the steric profile is similar to other diphenylphosphine oxide analogues. This combination of electronic and steric properties will dictate its coordination behavior with different metal ions.

Catalytic Applications and Mechanistic Insights of Bis 4 Bromophenyl Phosphine Oxide Derivatives

Role as Ligands in Homogeneous Transition Metal Catalysis

Bis(4-bromophenyl)phosphine oxide and its derivatives are significant in homogeneous transition metal catalysis, primarily serving as precursors to active phosphine (B1218219) ligands. researchgate.netresearchgate.net While phosphine oxides themselves are generally poor ligands due to the phosphoryl group (P=O), their bromo-substituents offer reactive sites for modification through cross-coupling reactions. liv.ac.uk This functionality allows for the synthesis of a wide array of tailored phosphine ligands, which are crucial for controlling the reactivity and selectivity of metal catalysts. tcichemicals.comprochemonline.com The conversion of the phosphine oxide to the corresponding phosphine is a necessary step to generate the catalytically active species. This process often involves reduction, transforming the P(V) oxide into a P(III) phosphine that can effectively coordinate to a transition metal center. beilstein-journals.org

The true utility of bromo-substituted phenylphosphine (B1580520) oxides lies in their capacity to be functionalized first and then reduced, providing a versatile route to complex phosphine ligands that might be difficult to synthesize otherwise. liv.ac.uk These ligands are instrumental in a variety of catalytic processes, including cross-coupling, hydrogenation, and metathesis. liv.ac.ukprochemonline.comrsc.org

Cross-Coupling Reactions (Heck, Suzuki-Miyaura)

Derivatives of this compound are valuable precursors for ligands used in palladium-catalyzed cross-coupling reactions like the Heck and Suzuki-Miyaura reactions. liv.ac.uksigmaaldrich.com The presence of bromine atoms on the phenyl rings allows for subsequent palladium-catalyzed reactions to introduce new functional groups. liv.ac.uk This modular approach facilitates the creation of diverse phosphine ligands, which, after reduction of the phosphine oxide, can be used to generate highly efficient and selective catalysts. liv.ac.uksigmaaldrich.com Phosphine oxides have also been noted for their ability to act as stabilizing ligands in certain palladium-catalyzed cross-coupling reactions, enhancing reaction rates and yields. nih.gov

The bromine atoms on phenylphosphine oxides, such as in mono-, bis-, and tris(4-bromophenyl)phosphine oxides, are reactive handles for palladium-catalyzed functionalization. liv.ac.uk In the Heck reaction, these bromo-substituted compounds have been successfully coupled with various olefins. For instance, the reaction of these phosphine oxides with electron-deficient and neutral olefins typically yields linear olefin-substituted phenylphosphine oxides. liv.ac.uk

Similarly, these bromo-substituted phosphine oxides readily participate in Suzuki-Miyaura coupling reactions with a range of arylboronic acids. liv.ac.uk The coupling proceeds efficiently under standard conditions, using a palladium catalyst generated in situ, to produce arylated phenylphosphine oxides in excellent yields. liv.ac.uk The reaction is robust, tolerating variations in the number of bromine substituents on the phosphine oxide and different electronic properties of the arylboronic acid. liv.ac.uk

Below is a table summarizing the results of Suzuki-Miyaura coupling reactions between (4-bromophenyl)diphenylphosphine (B1581179) oxide and various arylboronic acids.

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | (4-Biphenylyl)diphenylphosphine oxide | 99 |

| 4-Methylphenylboronic acid | [4-(4-Methylphenyl)phenyl]diphenylphosphine oxide | 98 |

| 4-Methoxyphenylboronic acid | [4-(4-Methoxyphenyl)phenyl]diphenylphosphine oxide | 96 |

| 4-Chlorophenylboronic acid | [4-(4-Chlorophenyl)phenyl]diphenylphosphine oxide | 99 |

Table 1: Results of Suzuki-Miyaura coupling of (4-bromophenyl)diphenylphosphine oxide with various arylboronic acids. Data sourced from Xu et al., 2003. liv.ac.uk

The palladium-catalyzed coupling of bromo-substituted phenylphosphine oxides is a powerful and versatile strategy for synthesizing functionalized arylphosphine ligands. liv.ac.uk This method allows for the introduction of a wide variety of substituents onto the aromatic backbone of the phosphine ligand. liv.ac.ukresearchgate.net Following the coupling reaction, the resulting functionalized phosphine oxide can be readily reduced to the corresponding phosphine, which is the active form of the ligand in catalysis. liv.ac.ukbeilstein-journals.org

This two-step sequence—functionalization via cross-coupling followed by reduction—provides access to ligands with tailored electronic and steric properties. liv.ac.uknih.gov Such customized ligands are critical for optimizing catalytic performance in various transformations, enhancing activity, selectivity, and functional group tolerance. sigmaaldrich.comnih.gov This approach has been successfully applied to synthesize ligands for amination and methoxycarbonylation reactions, demonstrating its broad applicability. liv.ac.uk

Catalytic Transformations: Hydrogenation and Metathesis

Phosphine ligands, often derived from phosphine oxides, are fundamental to many catalytic transformations, including hydrogenation and olefin metathesis. tcichemicals.comprochemonline.com While specific studies detailing the use of this compound derivatives in these reactions are not widespread, the general applicability of related phosphine oxide structures is well-documented. researchgate.netnih.gov

In the field of olefin metathesis, for example, vinylphosphane oxides can undergo catalytic homo-metathesis to form P-stereogenic diphosphane (B1201432) dioxides with high selectivity. researchgate.net Furthermore, enantioselective synthesis of P-stereogenic phosphinates and phosphine oxides has been achieved through molybdenum-catalyzed asymmetric ring-closing metathesis (ARCM). nih.gov These examples underscore the potential of phosphine oxide derivatives as precursors to ligands or substrates in sophisticated catalytic processes. The resulting P-heterocycles are valuable scaffolds for developing new chiral ligands and organocatalysts. nih.gov

C-C, C-N, and C-S Bond Formation on Unactivated Aryl Halides

Phosphine oxides have been identified as effective pre-ligands for palladium-catalyzed cross-coupling reactions that form C-C, C-N, and C-S bonds, particularly with challenging substrates like unactivated aryl chlorides. researchgate.netresearchgate.net In these systems, air-stable secondary phosphine oxides (SPOs) serve as convenient precursors for the catalytically active phosphinous acid (R₂POH) ligands. researchgate.net The in situ generation of these ligands from their oxide precursors facilitates the rapid and regioselective oxidative addition of the aryl chloride to the metal center, which is often the rate-limiting step in the catalytic cycle. researchgate.netresearchgate.net

This methodology has proven effective for a variety of bond-forming processes. For instance, palladium-catalyzed amination (C-N bond formation) and methoxycarbonylation of bromophenylphosphine oxides proceed smoothly to give excellent yields of the corresponding products. liv.ac.uk The development of catalysts that can activate aryl chlorides is significant, as these substrates are more economical and widely available than their bromide or iodide counterparts. The use of phosphine oxide precursors represents a key advancement in this area, expanding the scope of cross-coupling chemistry. researchgate.netresearchgate.net

Organocatalytic Roles of Phosphine Oxides

In addition to their role as ligand precursors in metal catalysis, phosphine oxides are emerging as a distinct class of organocatalysts. rsc.orgrsc.org They function as Lewis bases, where the oxygen atom of the phosphoryl group can activate substrates. rsc.orgtaylorfrancis.com Although less common than N-oxides, chiral phosphine oxides have shown significant promise in promoting a variety of stereoselective transformations. rsc.org

Triphenylphosphine (B44618) oxide, for instance, has been shown to catalyze three-component reductive aldol (B89426) reactions. rsc.org Chiral phosphine oxides, such as (S)-BINAPO, have been used as organocatalysts for the stereoselective allylation of aldehydes and in reductive aldol condensations, demonstrating their potential for asymmetric synthesis. rsc.org

The field of organocatalysis involving phosphine oxides also includes systems where the phosphine oxide is part of a catalytic cycle, often referred to as P(III)/P(V) redox catalysis. taylorfrancis.commdpi.com In these cycles, a P(III) phosphine reagent is oxidized to a P(V) phosphine oxide during the reaction, and the phosphine oxide by-product is then reduced in situ to regenerate the active phosphine catalyst. taylorfrancis.com This strategy has been applied to reactions that traditionally use stoichiometric phosphine reagents, such as the Wittig and Staudinger ligation reactions, making them catalytic. taylorfrancis.commdpi.com The development of heterogeneous organocatalysts, where phosphine oxide derivatives are anchored to supports like carbon nanotubes, further expands their utility and facilitates catalyst recovery and reuse. mdpi.com

Development of Phosphine-Functionalized Metal-Organic Frameworks (P-MOFs) as Heterogeneous Catalysts

The development of phosphine-functionalized metal-organic frameworks (P-MOFs) represents a significant advancement in the field of heterogeneous catalysis, bridging the gap between homogeneous and heterogeneous systems. figshare.com These crystalline porous coordination polymers offer the unique advantage of incorporating phosphine ligands directly into a solid support, thereby combining the high activity and selectivity of molecular phosphine catalysts with the stability and recyclability of heterogeneous catalysts. ethz.chresearchgate.net The functionalization of MOFs with phosphine groups can be achieved through various synthetic strategies, allowing for the creation of well-defined, isolated active sites within the porous framework. researchgate.net

The primary methods for constructing P-MOFs include the direct synthesis using phosphine-containing organic linkers and post-synthetic modification (PSM) of a pre-formed MOF. researchgate.net Direct synthesis involves the use of multitopic organic ligands that already contain a phosphine moiety. This approach allows for a uniform distribution of phosphine groups throughout the MOF structure. figshare.com An example of a linker used in direct synthesis is (diphenylphosphino)terephthalic acid, which has been used to create P-MOFs with topologies such as MOF-5 and MIL-101. figshare.com

Post-synthetic modification, on the other hand, involves introducing the phosphine functionality after the initial synthesis of the MOF. This can be achieved by reacting a suitable phosphine-containing molecule with reactive sites on the MOF linkers or metal nodes. researchgate.net This method offers flexibility in the introduction of various functional groups.

While the specific use of this compound as a direct precursor for the synthesis of P-MOFs is not extensively documented in the reviewed literature, its structure suggests potential pathways for its incorporation. The bromo-functional groups could, in principle, be converted to carboxylic acid or other linking groups necessary for MOF synthesis. The phosphine oxide itself could also potentially be reduced to a phosphine group either before or after incorporation into the MOF structure. The presence of the phosphine oxide to phosphine ratio within a P-MOF is a critical parameter that influences the material's coordination affinity for transition metals and can be determined using techniques like X-ray absorption spectroscopy (XAS) at the P K-edge. rsc.org

The catalytic applications of P-MOFs are diverse and expanding. They have been successfully employed as solid ligands to support metal catalysts for a variety of organic transformations. For instance, a cobalt complex supported on a mono-phosphine MOF has demonstrated high activity and recyclability in C-H borylation and alkene hydroboration reactions. researchgate.net The site-isolation of the active metal species within the MOF structure can lead to robust and coordinatively unsaturated metal complexes, which can be challenging to achieve in homogeneous systems. researchgate.net Furthermore, the steric environment imposed by the MOF framework can influence the selectivity of catalytic reactions. nih.gov

| P-MOF Catalyst | Synthetic Method | Metal Center | Catalytic Application | Key Findings |

| MOF-5-PPh₂ | Direct Synthesis | - | Organocatalysis | Framework provides steric hindrance influencing reaction selectivity. nih.gov |

| MIL-101-PPh₂ | Direct Synthesis | Cr, Al | Metal-supported catalysis | Crystalline and highly porous materials. figshare.com |

| MOF-P-Co | Post-synthetic metalation | Co | C-H Borylation, Alkene Hydroboration | High turnover number (30,000) and recyclability (at least 13 times). researchgate.net |

| LSK-3 | Direct Synthesis | - | Organocatalysis | Demonstration of framework steric hindrance imposing selectivity. nih.gov |

Elucidating Structure-Function Relationships in Phosphine Oxide-Based Catalytic Systems

Understanding the relationship between the structure of a catalyst and its function is paramount for the rational design of more efficient and selective catalytic systems. In the context of phosphine oxide-based catalysts, this involves elucidating how the electronic and steric properties of the phosphine oxide and its derivatives influence the catalytic cycle. While specific studies focusing on catalysts derived directly from this compound are not prevalent in the reviewed literature, the broader principles governing phosphine oxide-based catalysis provide valuable insights.

Phosphine oxides are often considered byproducts in reactions mediated by phosphines, such as the Wittig, Mitsunobu, and Staudinger reactions. However, they can also act as pre-catalysts or play a direct role in catalysis. For instance, phosphine oxides can be used as pre-catalysts in reactions where they are reduced in situ to the active phosphine species. mdpi.com

The phosphoryl group (P=O) is a key feature of phosphine oxides and plays a crucial role in their catalytic activity. The polarity and Lewis basicity of the P=O group can influence interactions with substrates and other reagents. Mechanistic studies on the reduction of phosphine oxides have provided insights into the activation pathways. For example, the reduction of ketones and phosphine oxides catalyzed by Lewis acidic bismuth compounds in the presence of silanes has been shown to proceed via a Si-H activation pathway. researchgate.net

Mechanistic investigations into reactions mediated by phosphine-based catalysts often involve a phosphine oxide intermediate. For example, in the Appel reaction, which converts alcohols to alkyl halides, a poly-phosphamide material has been shown to act as a heterogeneous catalyst. In-situ studies have revealed that the phosphamide unit is reduced to an amino phosphine, which then participates in the catalytic cycle. nih.gov This highlights the dynamic nature of the phosphorus center during catalysis.

The electronic properties of the substituents on the phosphorus atom significantly impact the reactivity of both the phosphine and the corresponding phosphine oxide. The electron-withdrawing nature of the two 4-bromophenyl groups in this compound would influence the Lewis basicity of the phosphoryl oxygen and the redox potential of the P(V)/P(III) couple. These electronic effects would, in turn, affect the kinetics and thermodynamics of the catalytic steps.

| Catalytic System | Catalyst Type | Reaction | Mechanistic Insight | Key Structural Feature |

| Bismuth dication / Silane | Homogeneous | Ketone and Phosphine Oxide Reduction | Si-H activation pathway. researchgate.net | Lewis acidic bismuth center. |

| Phosphine Oxide on MWCNT | Heterogeneous | Wittig, Mitsunobu, Staudinger | In-situ reduction of phosphine oxide to active phosphine. mdpi.com | Anchored phosphine oxide derivative. |

| Poly-phosphamide Material | Heterogeneous | Appel Reaction | In-situ reduction of phosphamide to amino phosphine catalyst. nih.gov | Phosphamide (-NH-P(O)) repeating unit. |

Advanced Materials Science Applications of Bis 4 Bromophenyl Phosphine Oxide Derivatives

Optoelectronic Materials Applications

The intrinsic properties of phosphine (B1218219) oxide derivatives, such as their high triplet energy and electron-deficient nature, make them highly suitable for a range of optoelectronic applications. rsc.org Their incorporation into devices like Organic Light Emitting Diodes (OLEDs) has led to notable improvements in efficiency and performance. rsc.org

Integration into Organic Light Emitting Diodes (OLEDs)

Phosphine oxide-containing molecules are extensively used in the fabrication of high-performance OLEDs. beilstein-journals.org The phosphine oxide moiety provides excellent thermal stability and facilitates electron injection and transport, which are critical for efficient device operation. beilstein-journals.org Materials like 9-phenyl-9-phosphafluorene oxide (PhFlOP) serve as popular core units for luminescent molecules due to their rigid structure, which helps to minimize non-radiative decay processes and enhance optoelectronic properties. beilstein-journals.org Furthermore, derivatives incorporating carbazole (B46965) substituents have been developed for applications in optoelectronics, benefiting from extended π-conjugation. The strong electron-withdrawing capability of phosphine oxides has enabled the demonstration of high external quantum efficiencies (EQEs) exceeding 20% in red, green, and blue phosphorescent OLEDs. rsc.org For instance, a blue phosphorescent OLED employing a phosphine sulfide-based host, which has comparable properties to its phosphine oxide counterpart, achieved a maximum EQE of 21.7%. nih.gov

Function as Electron Transporting and Hole Blocking Materials

The electron-deficient character of the phosphine oxide group is fundamental to its role as an electron transporting material (ETM) and a hole-blocking material (HBM) in OLEDs. rsc.orgresearchgate.net The P=O bond lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) of the host material, which improves its ability to accept and transport electrons. researchgate.net This electron-withdrawing property makes the connected molecular core electron-deficient, thus enhancing its electron transport capabilities. researchgate.net

Simultaneously, this characteristic can impede the flow of holes. For example, phosphine oxide-based materials like DPEPO are known to be efficient electron transporters, while carbazole-based materials are typically hole-transporters. researchgate.net The reduced ability of phosphine oxide materials to transport holes makes them effective at blocking holes from reaching the cathode, thereby confining them within the emissive layer. This confinement of both electrons and holes increases the probability of their recombination within the desired region, leading to more efficient light emission. The tetrahedral geometry of the phosphine oxide group also contributes to the amorphous morphology of the material, which is beneficial for creating uniform thin films in devices. researchgate.net

Phosphine Oxide-Functionalized Polymers in Electronic Devices

The integration of phosphine oxide moieties into polymer backbones has yielded a new class of materials for electronic devices. researchgate.netrsc.org These polymers combine the desirable electronic properties of the phosphine oxide group with the processability and mechanical integrity of polymers. For example, phosphine oxide-functionalized polyfluorene derivatives have been synthesized for use in electroluminescent devices. researchgate.netscichina.com An OLED device using one such polymer, P1, demonstrated an efficiency of 4.2 Cd/A at 6V. researchgate.netscichina.com

Furthermore, phosphine oxide-based polyimides exhibit high thermal stability, with degradation temperatures often exceeding 450°C, and excellent flame-retardant properties. rsc.org The incorporation of the phosphine oxide group enhances the char yield during combustion, making these polymers inherently less flammable without the need for halogenated additives. rsc.org The combination of the phosphine oxide moiety with flexible linkages in the polymer chain can also improve solubility and film-forming ability, which is crucial for device fabrication. rsc.org

| Polymer | Monomers | Application | Key Finding |

| Polyfluorene Derivatives (P1-P4) | 9,9-dihexylfluorene, 2,7-dibromofluorene, and a phosphine oxide-containing monomer | Electroluminescent Devices | Device with polymer P1 achieved an efficiency of 4.2 Cd/A at 6V. researchgate.netscichina.com |

| Phosphine Oxide Polyimides (PI1-PI4) | Bis(3-aminophenyl) methyl phosphine oxide (BAMPO) and various dianhydrides (ODPA, BTDA, 6FDA, 6HDA) | High-Performance Films | High thermal stability (up to 467°C) and flame retardancy. rsc.org |

| PolyVBzBHPO | (4-vinylbenzyl)-bis-hydroxymethyl phosphine oxide (VBzBHPO) | Precursor for Functional Polymers | Controlled polymerization via RAFT, leading to well-defined polymers. acs.org |

Design of Functional Materials with Tunable Photophysical Properties

The chemical structure of Bis(4-bromophenyl)phosphine oxide derivatives allows for systematic modification to fine-tune their photophysical properties for specific applications. By introducing different functional groups, researchers can alter the electronic and optical characteristics of the molecules. beilstein-journals.org

A common strategy is the creation of donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type molecules, where the electron-accepting phosphine oxide core is combined with electron-donating moieties. beilstein-journals.org For instance, in a series of D-A-D type 9-phenyl-9-phosphafluorene oxide (PhFlOP) derivatives, the photophysical behavior was shown to be directly affected by the nature of the substituents on the donor carbazole group. beilstein-journals.org These structural changes influence the intramolecular charge transfer (ICT) processes, which in turn dictate the absorption and emission wavelengths of the material. beilstein-journals.org The introduction of halogen atoms like bromine can increase thermal stability, while carbazole substituents enhance π-conjugation, both of which are methods to tune the material's properties for optoelectronic use.

| Derivative Structure | Substituent on Donor | Effect on Photophysical Properties |

| D-A-D type PhFlOP | Varied substituents on carbazole donor | Affects intramolecular charge transfer (ICT) and shifts absorption/emission spectra. beilstein-journals.org |

| General Phosphine Oxides | Halogen (Br, Cl, F) | Increases thermal stability and allows for electronic tunability. |

| General Phosphine Oxides | Carbazole | Extends π-conjugation for optoelectronic applications. |

Role in Polymer Chemistry and Engineering for Advanced Materials

This compound and its derivatives are valuable building blocks in polymer chemistry for creating advanced materials with enhanced properties. rsc.org The phosphine oxide moiety, when incorporated into a polymer chain, can significantly improve thermal stability and flame resistance. rsc.org Phosphorus-containing flame retardants are considered effective and environmentally friendlier alternatives to halogenated compounds. rsc.org

The synthesis of phosphine oxide-containing polyimides, for example, results in polymers that retain most of their weight up to high temperatures (around 467°C) and leave a high char residue (49-62% at 800°C in nitrogen), which is indicative of excellent flame retardancy. rsc.org The versatility of phosphine oxide chemistry also allows for the use of advanced polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. acs.orgresearchgate.net This method enables the synthesis of well-defined polymers with controlled molecular weights and narrow distributions, such as poly(4-vinylbenzyl)-bis-hydroxymethyl phosphine oxide (polyVBzBHPO). acs.org These reactive polymers can serve as precursors for further functionalization, opening pathways to a wide array of new materials with tailored properties for various high-performance applications. acs.orgresearchgate.net

Spectroscopic and Structural Characterization of Bis 4 Bromophenyl Phosphine Oxide and Its Complexes

Vibrational Spectroscopy (Infrared) for Functional Group Identification

Infrared (IR) spectroscopy is a important tool for identifying the characteristic functional groups within bis(4-bromophenyl)phosphine oxide and its complexes. The most prominent feature in the IR spectrum of a phosphine (B1218219) oxide is the P=O stretching vibration. For free trimethylphosphine (B1194731) oxide, this band appears around 1268 cm⁻¹. mdpi.com The formation of complexes, such as through halogen bonding, typically leads to a decrease in this stretching frequency. mdpi.com This shift is attributed to the transfer of electron density to the σ* molecular orbital of the electron-accepting molecule, which weakens and lengthens the P=O bond. mdpi.com

In complexes of alkylaromatic phosphine oxides with tin tetrachloride, where coordination occurs through the P=O group, a regular decrease in the P=O stretching frequency (ν(P=O)) is observed as the electron-donating power of the substituents on the aromatic ring increases. researchgate.net This highlights the sensitivity of the P=O bond to its electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of this compound and its related compounds in both solution and the solid state.

Proton (¹H), Carbon-13 (¹³C), and Phosphorus-31 (³¹P) NMR Analysis

A combination of ¹H, ¹³C, and ³¹P NMR spectroscopy provides a complete picture of the molecular structure.

¹H NMR: The proton NMR spectrum allows for the assignment of aromatic protons. For instance, in bis(4-bromophenyl)phenylphosphine oxide, the aromatic protons typically appear in the range of δ 7.2–7.8 ppm, enabling the distinction between the bromophenyl and phenyl groups. In related compounds like (4-bromophenethyl)diphenylphosphine oxide, the aromatic protons of the bromophenyl group appear as doublets at δ 7.36 ppm and δ 7.03 ppm. rsc.org

¹³C NMR: Carbon-13 NMR provides detailed information about the carbon framework. The spectra show distinct signals for the different carbon atoms in the aromatic rings, with their chemical shifts influenced by the bromine and phosphorus substituents. For example, in (4-bromophenethyl)diphenylphosphine oxide, the carbon atoms of the bromophenyl ring exhibit characteristic chemical shifts. rsc.org

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for phosphine oxides. The oxidation state of phosphorus is confirmed by a single peak for the P=O group, which typically appears in the range of approximately 25–30 ppm for compounds like bis(4-bromophenyl)phenylphosphine oxide. The precise chemical shift can be influenced by the substituents on the phosphorus atom. For instance, the ³¹P NMR signal for diphenylphosphine (B32561) oxide is observed at 32.5 ppm, while for (4-bromophenethyl)diphenylphosphine oxide it is at 31.5 ppm. rsc.org The formation of complexes, such as hydrogen-bonded or halogen-bonded adducts, leads to changes in the ³¹P chemical shift, which can be correlated with the strength of the interaction. mdpi.comrsc.org

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ³¹P NMR (δ, ppm) |

| Bis(4-bromophenyl)phenylphosphine oxide | 7.2–7.8 (aromatic protons) | Not explicitly detailed in the provided search results. | ~25–30 |

| (4-bromophenethyl)diphenylphosphine oxide | 7.82–7.71 (m, 4H), 7.58–7.45 (m, 6H), 7.36 (d, J = 8.3 Hz, 2H), 7.03 (d, J = 8.3 Hz, 2H), 2.99–2.78 (m, 2H), 2.66–2.41 (m, 2H) rsc.org | 140.1 (d, J = 14.9 Hz), 132.5 (d, J = 98.5 Hz), 131.9 (d, J = 1.6 Hz), 130.8 (d, J = 9.1 Hz), 131.7, 129.9, 128.8 (d, J = 11.5 Hz), 120.1, 29.7 (d, J = 3.7 Hz), 27.05 (d, J = 2.1 Hz) rsc.org | 31.5 rsc.org |

| Diphenylphosphine oxide | Not explicitly detailed in the provided search results. | Not explicitly detailed in the provided search results. | 32.5 rsc.org |

Solid-State NMR Characterization

Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure and dynamics of this compound and its complexes in the solid phase. ³¹P MAS (Magic Angle Spinning) NMR is a powerful technique for studying these systems. acs.org For example, in a 3:2 complex of phenol (B47542) and triphenylphosphine (B44618) oxide, solid-state ³¹P NMR revealed dynamic disorder, with the phenol residue exchanging between two different triphenylphosphine oxide moieties. rsc.org Variable-temperature experiments allowed for the determination of the kinetics and thermodynamic parameters of this motion. rsc.org Furthermore, analysis of the spinning sidebands can provide information about the phosphorus-31 shielding tensor anisotropy. rsc.org

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy is employed to investigate the electronic transitions within this compound and its complexes. Acylphosphine oxides and bisacylphosphine oxide derivatives exhibit maximum absorption wavelengths (λmax) in the range of 365 to 416 nm. nih.gov These electronic transitions are crucial for applications such as photoinitiation in polymerization processes. nih.gov The specific absorption characteristics can be influenced by the molecular structure and the presence of interacting species.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline solids, providing detailed information on molecular geometry, bond lengths, and bond angles.

Single-Crystal X-ray Diffraction for Molecular Geometry and Interatomic Distances

For a 3:2 complex of phenol with triphenylphosphine oxide, X-ray diffraction showed a triclinic crystal structure with disorder in one of the phenol molecules. rsc.org This structural information, combined with solid-state NMR, provided a detailed understanding of the dynamic processes occurring in the crystal lattice. rsc.org

| Compound | P=O Bond Length (Å) | P-C Bond Lengths (Å) | Crystal System | Space Group |

| Bis(2,4,6-trimethylphenyl)phosphine (B184252) oxide | 1.4854(13) mdpi.comresearchgate.net | 1.8151(18), 1.8162(18) mdpi.comresearchgate.net | Triclinic mdpi.comresearchgate.net | P-1 mdpi.comresearchgate.net |

| 3:2 Phenol–triphenylphosphine oxide complex | Not explicitly detailed in the provided search results. | Not explicitly detailed in the provided search results. | Triclinic rsc.org | P-1 rsc.org |

Impact of Steric Congestion on Molecular Conformation in the Solid State

In diarylphosphine oxides, the geometry around the central phosphorus atom is generally tetrahedral. The steric bulk of the aryl substituents significantly influences the bond angles and torsional angles of the molecule. To minimize steric repulsion between the bulky aryl groups, the phenyl rings are typically twisted out of the plane relative to each other. This propeller-like arrangement is a common strategy to alleviate steric strain.

Studies on analogous compounds, such as bis(2,4,6-trimethylphenyl)phosphine oxide, provide insight into how steric hindrance affects molecular structure. mdpi.comsemanticscholar.org In the case of the relatively unhindered diphenylphosphine oxide, the phenyl rings exhibit a very small twist. Conversely, in highly congested systems like bis(2,4,6-tri-tert-butylphenyl)phosphine oxide, the steric pressure forces a significant twist in the aryl substituents. mdpi.comsemanticscholar.org

Table 1: Comparison of Torsional Angles in Diarylphosphine Oxides

This table is illustrative and based on data for analogous compounds to show the effect of steric hindrance.

| Compound | Substituent | Torsional Angle (°)* | Steric Hindrance |

|---|---|---|---|

| Diphenylphosphine oxide | Phenyl | ~1.2 | Low |

| Bis(2,4,6-trimethylphenyl)phosphine oxide | Mesityl | ~31.9 | Intermediate |

*Torsional angle is a measure of the twist between the aryl rings.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential technique for confirming the molecular weight and probing the structural features of this compound. The analysis provides a precise molecular weight and reveals characteristic fragmentation patterns that serve as a structural fingerprint for the molecule.

The nominal molecular weight of this compound is approximately 360 g/mol , corresponding to its molecular formula, C12H9Br2OP. sigmaaldrich.com A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, 79Br and 81Br, in nearly equal abundance. Consequently, the molecular ion (M+) peak of this compound is observed as a characteristic triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1, which is definitive for a molecule containing two bromine atoms.

Under electron ionization (EI), the molecular ion of this compound undergoes fragmentation, providing valuable structural information. The fragmentation pathways are typically initiated by the cleavage of the bonds around the central phosphorus atom. Common fragmentation processes for triarylphosphine oxides include the loss of aryl or substituted aryl radicals. nist.gov For this compound, expected fragmentation pathways would involve the cleavage of the phosphorus-carbon bonds. This could lead to the loss of a bromophenyl radical ([M - C6H4Br]+) or a bromine atom ([M - Br]+). The relative abundance of these fragment ions provides insight into the stability of the different parts of the molecule.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C12H9Br2OP |

| Nominal Molecular Weight | 360 g/mol |

| Molecular Ion Peak Cluster | M, M+2, M+4 (approx. 1:2:1 ratio) |

| Common Fragmentation Pathways | Loss of bromophenyl group ([M - C6H4Br]+) |

Crystal Engineering and Supramolecular Assemblies Involving Phosphine Oxides

Hydrogen Bonding Interactions in Phosphine (B1218219) Oxide Systems

Hydrogen bonds are among the most crucial interactions for the controlled assembly of molecules in the solid state. Phosphine oxides are particularly noted for their ability to form exceptionally strong hydrogen bonds with a variety of donor groups. enamine.net The oxygen atom of the phosphine oxide moiety is a potent hydrogen bond acceptor, a property that is fundamental to its role in forming stable and predictable supramolecular structures. enamine.netacs.org This acceptor strength can even surpass that of the carbonyl (C=O) group found in carboxylic acids. acs.org

While classical hydrogen bonds (e.g., O-H···O, N-H···O) are dominant, weaker interactions such as C-H···O contacts are also critical in determining the final crystal packing arrangement. These interactions, though individually less energetic, are numerous in organic crystals and collectively contribute significantly to the stability of the lattice.

In the crystal structure of bis(2,4,6-trimethylphenyl)phosphine (B184252) oxide, a sterically hindered analogue of Bis(4-bromophenyl)phosphine oxide, distinct intermolecular O···H-C contacts have been identified. mdpi.com These short contacts between the phosphine oxide oxygen and hydrogen atoms on the aromatic methyl groups help to define the three-dimensional network. mdpi.comresearchgate.net Similarly, in certain cocrystals involving phosphine oxides, C–H⋯O hydrogen bonds assemble molecules into specific arrangements, such as ladder motifs. rsc.orgresearchgate.net The analysis of tris(2-pyridyl)phosphine (B3050498) oxide also highlights the importance of a combination of C—H⋯O and C—H⋯N interactions in achieving a denser crystal packing compared to triphenylphosphine (B44618) oxide. researchgate.net

Table 1: Examples of Intermolecular C-H···O Distances in Phosphine Oxide Crystal Structures

| Compound/Cocrystal | C···O Separation (Å) | C–H···O Angle (°) | Reference |

| (mdppo)₂·(ofib) | 3.370(2) | 147.1 | rsc.org |

| (mdppo)₂·(ofib) | 3.318(2) | 145.5 | rsc.org |

| bis(2,4,6-trimethylphenyl)phosphine oxide | 2.561(2) (O···H distance) | - | mdpi.com |

| bis(2,4,6-trimethylphenyl)phosphine oxide | 2.653(2) (O···H distance) | - | mdpi.com |

Note: "mdppo" refers to methyl-bis(diphenylphosphine oxide).

A primary strategy in crystal engineering is cocrystallization, where two or more different molecular components are assembled in a stoichiometric ratio within a single crystal lattice. Phosphine oxides are excellent candidates for this approach, acting as robust hydrogen bond acceptors that can form cocrystals with a wide range of hydrogen bond donors. researchgate.netacs.org

A common strategy involves pairing phosphine oxides with strong hydrogen bond donors like phenols or hydroperoxides. researchgate.netacs.orgwur.nlnih.gov For instance, studies on complexes between various phosphine oxides and substituted phenols have been used to quantify the strength of these interactions. nih.gov Computational and experimental studies have determined the binding enthalpies for these complexes, confirming the formation of strong hydrogen bonds. wur.nlnih.gov A trialkylphosphine oxide was identified as a highly promising extractant for phenol (B47542), forming a complex with a significant binding enthalpy, which underscores the strength of the P=O···H-O interaction. nih.gov

Another strategy involves using hydrogen peroxide and its derivatives as co-formers. Triphenylarsine oxide (Ph₃AsO), which is more basic than its phosphine oxide counterpart (Ph₃PO), has been shown to be a superior hydrogen-bond acceptor, readily forming stable cocrystals with hydrogen peroxide. researchgate.netacs.org This highlights a key strategy: tuning the electronic properties of the acceptor molecule to enhance the strength and likelihood of cocrystal formation. researchgate.netacs.org

Table 2: Calculated Binding Enthalpies (ΔH) for Phenol-Phosphine Oxide Complexes

| Phosphine Oxide | Hydrogen Bond Donor | Binding Enthalpy (ΔH) in kcal/mol (Method) | Reference |

| Trialkylphosphine oxide | Phenol | -14.5 (MP2/CBS) | nih.gov |

| Trialkylphosphine oxide | Thiophenol | -9.8 (MP2/CBS) | nih.gov |

| Dimethyl phosphate | Phenol | -15.1 (MP2/CBS) | nih.gov |

Role of Phosphine Oxides in Directing Supramolecular Architectures

The formation of coordination-driven self-assemblies is a powerful demonstration of this directing role. In such systems, phosphine oxides can act as neutral ligands that coordinate to metal centers, leading to the spontaneous formation of large, well-defined supramolecular structures. nih.gov For example, rhenium carbonyl acceptors have been combined with phosphine oxide donors to create neutral, bridging supramolecular coordination complexes in a one-pot synthesis. nih.gov

In systems without metals, the phosphine oxide group's interactions dictate the packing motif. The competition and interplay between different types of interactions, such as hydrogen bonds and halogen bonds, can lead to fascinating structural diversity. In a cocrystal system composed of a phosphine oxide and an iodinated organic molecule, varying the stoichiometry of the components allowed for switching between a structure dominated by C–H⋯O hydrogen bonds and one defined by I⋯O halogen bonds. rsc.orgresearchgate.net This illustrates the subtle balance of forces and the powerful directing influence of the functional groups involved. The ability of the P=O group to form bifurcated hydrogen bonds can also lead to the formation of specific ring motifs, which then propagate into larger chains or sheets. acs.org

Elucidating Steric and Electronic Effects on Crystal Packing

The specific nature of the substituents attached to the phosphorus atom in a phosphine oxide has a profound impact on its crystal packing. Both steric bulk and electronic properties of these substituents modulate the intermolecular interactions and, consequently, the final solid-state structure.

Steric Effects: The size and shape of the substituent groups directly influence how molecules can approach each other and pack in a crystal lattice. This is clearly illustrated by comparing the crystal structures of secondary phosphine oxides with varying degrees of steric hindrance around the phosphorus center. mdpi.comresearchgate.net

Diphenylphosphine (B32561) oxide is relatively unhindered, allowing for efficient packing. mdpi.com

Bis(2,4,6-trimethylphenyl)phosphine oxide represents an intermediate case, where the methyl groups on the aryl rings introduce significant steric bulk. This forces the aryl rings to twist relative to each other, with a measured dihedral angle of 31.93(16)°. mdpi.comresearchgate.net

Bis(2,4,6-tri-tert-butylphenyl)phosphine oxide is an example of extreme steric congestion, forcing an even greater twist between the aryl substituents (52.4°). mdpi.com

For this compound, the bulky bromophenyl groups are expected to play a significant role in dictating the crystal packing, similar to the mesityl groups in the intermediate example.

Electronic Effects: The electronic nature of the substituents influences the properties of the P=O bond, particularly the electron density on the oxygen atom, which in turn affects its hydrogen bond acceptor strength. Electron-donating groups (like alkyls) tend to increase the basicity of the oxygen, making it a stronger hydrogen bond acceptor, while electron-withdrawing groups (like aryls or the bromo-substituted phenyls in this compound) decrease its basicity. uq.edu.au

Table 3: Comparison of Molecular Geometry in Selected Secondary Aryl Phosphine Oxides

| Compound | P=O Distance (Å) | P-C Distance (Å) | Aryl Twist Angle (°) | Reference |

| Diphenylphosphine oxide | - | - | 1.2 | mdpi.com |

| Bis(2,4,6-trimethylphenyl)phosphine oxide | 1.4854(13) | 1.8151(18), 1.8162(18) | 31.93(16) | mdpi.comresearchgate.net |

| Bis(2,4,6-tri-tert-butylphenyl)phosphine oxide | - | - | 52.4 | mdpi.com |

Conclusion and Future Research Perspectives

Summary of Key Research Areas and Contributions Pertaining to Bis(4-bromophenyl)phosphine Oxide

This compound has established itself as a significant compound in several key areas of chemical research, primarily owing to its unique structural features, including the presence of bromine atoms and the phosphine (B1218219) oxide group. Its contributions span organic synthesis, materials science, and coordination chemistry.

A primary application of this compound is as a precursor in the synthesis of other valuable compounds. Researchers have developed convenient and economical methods for its synthesis, which in turn facilitates the preparation of derivatives such as water-soluble phosphine precursors. core.ac.ukjlu.edu.cn These water-soluble phosphines are crucial for developing effective catalyst ligands for reactions in aqueous media, such as rhodium-catalyzed hydroformylation and palladium-catalyzed carbon-carbon bond formation. researchgate.net

In the realm of materials science, this compound is utilized in the creation of advanced materials. The bromine atoms enhance its flame-retardant properties. Its ability to form stable complexes allows for its incorporation into polymer matrices, leading to the development of porous polymers with enhanced thermal stability and mechanical properties. These materials have potential applications in high-performance coatings, sensors, and electronic devices.

As a ligand in coordination chemistry, this compound forms stable complexes with various transition metals, particularly palladium and platinum. The phosphine oxide group enhances the molecule's coordination ability, and the electron-withdrawing nature of the bromophenyl groups can modulate the metal-ligand bond strength. These complexes are effective catalysts in cross-coupling reactions, which are fundamental processes in synthetic organic chemistry. The use of this ligand can enhance the reactivity and selectivity of these metal-catalyzed reactions.

Emerging Trends in Phosphine Oxide Research and Development

The broader field of phosphine oxide chemistry is experiencing a surge of interest, with several emerging trends pointing towards novel applications and enhanced functionalities.

A significant and rapidly growing area is the application of phosphine oxides in medicinal chemistry . bldpharm.comacs.orgnih.govresearchgate.net While historically underrepresented in pharmaceuticals, the phosphine oxide moiety is now being recognized for its favorable properties. bldpharm.comacs.orgresearchgate.net It acts as a strong hydrogen-bond acceptor and can improve the physicochemical properties of drug candidates. bldpharm.comacs.org The incorporation of a phosphine oxide group can lead to increased polarity, enhanced aqueous solubility, and improved metabolic stability, although it may sometimes reduce permeability. acs.orgtandfonline.com A notable example is the anticancer drug brigatinib, which contains a phosphine oxide fragment. bldpharm.com

Another major trend is the development of phosphine oxides as photoinitiators for radical polymerization. core.ac.ukradtech.orgwikiwand.comnih.govresearchgate.net Acylphosphine oxides, in particular, are highly efficient at absorbing UV light and generating radicals to initiate polymerization. core.ac.ukradtech.org Research is focused on creating novel phosphine oxide-based photoinitiators with enhanced reactivity, improved solubility in resin systems, and absorption at longer wavelengths to be compatible with LED light sources. radtech.orgnih.govresearchgate.net Efforts are also underway to address challenges like migration and oxygen inhibition. radtech.org

The use of phosphine oxides in optoelectronic materials is a third prominent trend. rsc.orgresearchgate.netnih.gov Their strong electron-withdrawing properties make them excellent host and electron-transporting materials in phosphorescent organic light-emitting diodes (OLEDs). rsc.org The incorporation of phosphine oxide moieties can lead to high external quantum efficiencies in red, green, and blue OLEDs. rsc.org Research is ongoing to design and synthesize new phosphine oxide derivatives with tailored electronic and photophysical properties for advanced optoelectronic applications. researchgate.netnih.gov

Potential Interdisciplinary Applications and Unexplored Avenues for this compound

The specific structural characteristics of this compound open up several potential interdisciplinary applications and unexplored research avenues that build upon the emerging trends in the broader field of phosphine oxides.

The presence of two bromine atoms on the phenyl rings offers a prime opportunity for post-synthetic functionalization . These bromine atoms can serve as handles for further chemical transformations, such as cross-coupling reactions, to introduce a wide variety of functional groups. This versatility could be exploited to develop novel derivatives with tailored properties for specific applications. For instance, the introduction of biocompatible or targeting moieties could lead to new probes or therapeutic agents in the field of chemical biology and medicinal chemistry . Given the emerging interest in phosphine oxides in drug discovery, this compound could serve as a valuable scaffold for creating new bioactive molecules. bldpharm.comacs.org Research has already indicated potential antibacterial and cytotoxic activities for this compound.

In the area of materials science , the combination of the phosphine oxide group and the bromine atoms suggests potential for creating novel functional polymers. The bromine atoms not only impart flame retardancy but can also be used to create cross-linked or functionalized polymers with unique optical or electronic properties. This could lead to the development of new materials for sensors, membranes, or advanced coatings. The ability to form porous polymers with high thermal stability could also be further explored for applications in catalysis or gas separation.

An unexplored avenue could be the investigation of this compound and its derivatives in the field of supramolecular chemistry . The phosphine oxide group is a strong hydrogen bond acceptor, and the bromine atoms can participate in halogen bonding. These non-covalent interactions could be harnessed to construct well-defined supramolecular assemblies, such as coordination polymers or metal-organic frameworks (MOFs), with interesting structural and functional properties.

Finally, the potential of this compound as a building block for P-chiral ligands remains an intriguing area for exploration. The synthesis of enantiomerically pure phosphine oxides is a significant challenge in asymmetric catalysis. Developing methods for the stereoselective synthesis or resolution of this compound derivatives could lead to new classes of chiral ligands for a variety of asymmetric transformations. researchgate.netresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.